1-(2-Carboxypropoxy)ethyl-2-heptyl-2-imidazoline sodium salt
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Overview
Description
1-(2-Carboxypropoxy)ethyl-2-heptyl-2-imidazoline sodium salt is a compound belonging to the class of imidazolines. Imidazolines are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is known for its surfactant properties and is used in various industrial applications due to its ability to reduce surface tension and act as an emulsifier .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Carboxypropoxy)ethyl-2-heptyl-2-imidazoline sodium salt typically involves the reaction of fatty acids with aminoethyl ethanolamine. The process includes the following steps:
Condensation Reaction: Fatty acids such as lauric, myristic, palmitic, or stearic acids are reacted with aminoethyl ethanolamine to form the corresponding amides.
Cyclization: The amides undergo cyclization under mild conditions to form the imidazoline ring.
Carboxymethylation: The imidazoline is then carboxymethylated using halogen-containing carboxylic acid salts at a pH of 7.5-9.
Neutralization: The reaction mixture is neutralized to a pH of 5-7 to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
1-(2-Carboxypropoxy)ethyl-2-heptyl-2-imidazoline sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may alter its surfactant properties.
Reduction: Reduction reactions can convert the imidazoline ring to imidazolidine, affecting its chemical behavior.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxypropoxy group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Carboxypropoxy)ethyl-2-heptyl-2-imidazoline sodium salt has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological studies to investigate cell membrane interactions and protein folding.
Industry: Widely used in the production of detergents, fabric softeners, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-(2-Carboxypropoxy)ethyl-2-heptyl-2-imidazoline sodium salt involves its surfactant properties. The compound reduces surface tension by aligning at the interface of water and oil, forming micelles that encapsulate hydrophobic molecules . This property is crucial in its applications as an emulsifier and detergent. The molecular targets include cell membranes and hydrophobic surfaces, where it disrupts interactions and enhances solubility .
Comparison with Similar Compounds
1-(2-Carboxypropoxy)ethyl-2-heptyl-2-imidazoline sodium salt can be compared with other imidazoline compounds such as:
Hydroxyethyl imidazolines: These compounds have similar surfactant properties but differ in their hydrophilic head groups.
Fatty imidazolines: These include compounds synthesized from various fatty acids and exhibit different degrees of hydrophobicity and surfactant efficiency.
The uniqueness of this compound lies in its specific carboxypropoxy group, which enhances its solubility and emulsifying properties compared to other imidazolines .
Properties
CAS No. |
70682-69-8 |
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Molecular Formula |
C16H29N2NaO3 |
Molecular Weight |
320.40 g/mol |
IUPAC Name |
sodium;3-[2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethoxy]-2-methylpropanoate |
InChI |
InChI=1S/C16H30N2O3.Na/c1-3-4-5-6-7-8-15-17-9-10-18(15)11-12-21-13-14(2)16(19)20;/h14H,3-13H2,1-2H3,(H,19,20);/q;+1/p-1 |
InChI Key |
LBUQSWLRXNWJAY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC1=NCCN1CCOCC(C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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